
(R)-2-benzyl-3-acetoxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-benzyl-3-acetoxypropanoic acid, also known as (R)-naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. It is a chiral molecule, meaning it has a mirror image that is not superimposable. The (R)-enantiomer is the active form of naproxen and is more potent than the (S)-enantiomer.
作用機序
(R)-naproxen works by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX-1 and COX-2, (R)-naproxen reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
(R)-naproxen has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can help protect against oxidative stress. Additionally, it has been shown to have a positive effect on bone density, which can help prevent osteoporosis.
実験室実験の利点と制限
(R)-naproxen has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it does have some limitations. It has a relatively short half-life, meaning it is quickly metabolized and excreted from the body. This can make it difficult to study its long-term effects. Additionally, it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on (R)-naproxen. One area of research is its potential use in cancer treatment. It has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its effectiveness in treating different types of cancer. Another area of research is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to determine the long-term effects of (R)-naproxen on bone density, as it has been shown to have a positive effect on bone density in animal studies.
合成法
(R)-naproxen can be synthesized from (R)-phenylglycine through a series of reactions. The first step is the conversion of (R)-phenylglycine to (R)-2-benzyl-3-hydroxypropanoic acid by reacting it with benzyl bromide and sodium hydroxide. The second step is the conversion of (R)-2-benzyl-3-hydroxypropanoic acid to (R)-2-benzyl-3-acetoxypropanoic acid by reacting it with acetic anhydride and pyridine.
科学的研究の応用
(R)-naproxen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
特性
| 195056-66-7 | |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
(2R)-2-(acetyloxymethyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1 |
InChIキー |
XMLOIFZEDYSEGK-LLVKDONJSA-N |
異性体SMILES |
CC(=O)OC[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CC(=O)OCC(CC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(=O)OCC(CC1=CC=CC=C1)C(=O)O |
同義語 |
Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




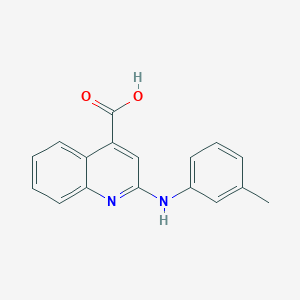
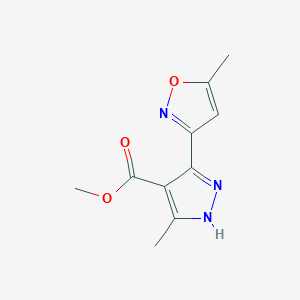
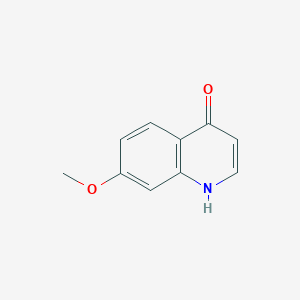

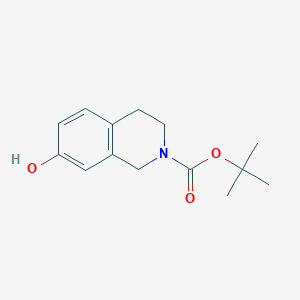

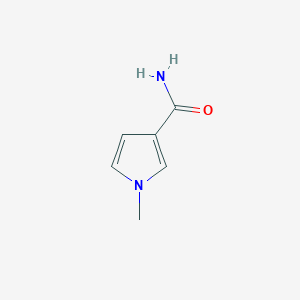
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
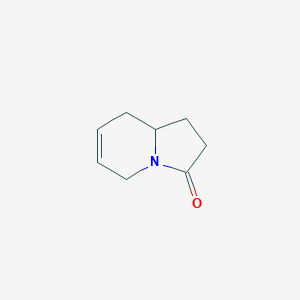
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

